
(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-((2-アミノ-6-ヒドロキシ-9H-プリン-9-イル)メチル)-4,4-ジエトキシブチルアセテートは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、核酸の基本的な構成要素であるプリン塩基を特徴としており、生化学および製薬研究において特に興味深いものです。
準備方法
合成経路と反応条件
(R)-2-((2-アミノ-6-ヒドロキシ-9H-プリン-9-イル)メチル)-4,4-ジエトキシブチルアセテートの合成は、通常、複数段階の有機反応を含みます。最初のステップは、多くの場合、望ましくない副反応を防ぐために官能基を保護することです。その後、プリン塩基が形成され、続いてブチルアセテート部分が付加されます。これらのステップで使用される一般的な試薬には、保護剤、触媒、ジクロロメタンやエタノールなどの溶媒があります。温度、pH、反応時間などの反応条件は、収率と純度を最適化するために慎重に制御されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー化学や自動合成などの技術を使用して、効率とスケーラビリティを高めることができます。結晶化やクロマトグラフィーなどの精製方法を使用して、化合物が工業規格を満たしていることを確認します。
化学反応の分析
反応の種類
(R)-2-((2-アミノ-6-ヒドロキシ-9H-プリン-9-イル)メチル)-4,4-ジエトキシブチルアセテートは、以下を含む様々な化学反応を起こすことができます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤によって促進される可能性があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: 特にプリン塩基では、ハロアルカンなどの試薬を使用すると、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される可能性があります。
科学研究への応用
化学
化学において、(R)-2-((2-アミノ-6-ヒドロキシ-9H-プリン-9-イル)メチル)-4,4-ジエトキシブチルアセテートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応と経路を探索することができます。
生物学
生物学研究では、この化合物は、核酸の相互作用と酵素の活性を研究するために使用できます。そのプリン塩基は、DNAとRNAの機能を調査するための貴重なツールとなります。
医学
製薬研究は、この化合物が薬物候補としての可能性を秘めていることから恩恵を受けています。その構造は、様々な生物学的標的に相互作用する可能性を示唆しており、抗ウイルス剤または抗がん剤の治療法の候補となっています。
産業
工業用途では、(R)-2-((2-アミノ-6-ヒドロキシ-9H-プリン-9-イル)メチル)-4,4-ジエトキシブチルアセテートは、特殊化学品や材料の合成に使用できます。
科学的研究の応用
Chemistry
In chemistry, ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study nucleic acid interactions and enzyme activities. Its purine base makes it a valuable tool for investigating DNA and RNA functions.
Medicine
Pharmaceutical research benefits from this compound’s potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for antiviral or anticancer therapies.
Industry
In industrial applications, ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate can be used in the synthesis of specialty chemicals and materials.
作用機序
(R)-2-((2-アミノ-6-ヒドロキシ-9H-プリン-9-イル)メチル)-4,4-ジエトキシブチルアセテートの作用機序は、酵素や核酸などの分子標的との相互作用を含みます。プリン塩基は、DNAまたはRNAと水素結合やその他の相互作用を形成し、それらの機能を阻害したり、修飾したりする可能性があります。関連する経路には、ヌクレオチド合成やシグナル伝達があります。
類似化合物との比較
類似化合物
アデノシン: 類似の構造的特徴を持つ天然に存在するプリンヌクレオシド。
グアノシン: 類似の生化学的特性を持つ別のプリンヌクレオシド。
2',3'-ジデオキシイノシン: 抗ウイルス療法で使用される合成ヌクレオシドアナログ。
独自性
(R)-2-((2-アミノ-6-ヒドロキシ-9H-プリン-9-イル)メチル)-4,4-ジエトキシブチルアセテートは、その特定の官能基と立体化学によりユニークであり、独特の化学的および生物学的特性を付与します。そのジエトキシブチルアセテート部分は、他のプリン誘導体と異なり、独自の相互作用と用途を提供する可能性があります。
特性
分子式 |
C16H25N5O5 |
|---|---|
分子量 |
367.40 g/mol |
IUPAC名 |
[(2R)-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate |
InChI |
InChI=1S/C16H25N5O5/c1-4-24-12(25-5-2)6-11(8-26-10(3)22)7-21-9-18-13-14(21)19-16(17)20-15(13)23/h9,11-12H,4-8H2,1-3H3,(H3,17,19,20,23)/t11-/m1/s1 |
InChIキー |
LGWBDSIUVGHTEA-LLVKDONJSA-N |
異性体SMILES |
CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC |
正規SMILES |
CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



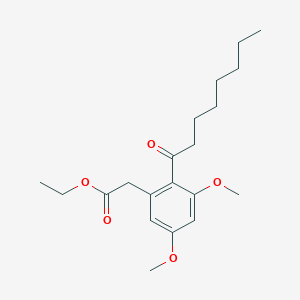
![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)
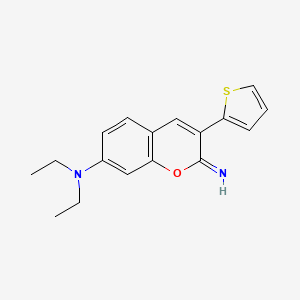
![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
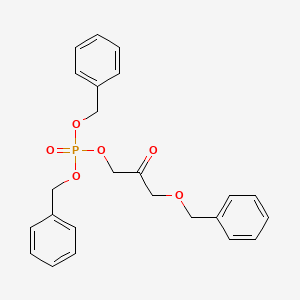
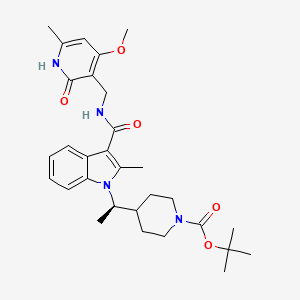
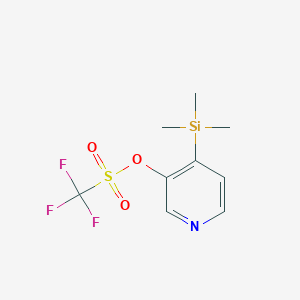
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)


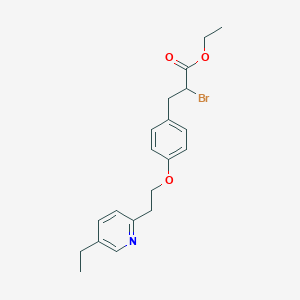
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)

